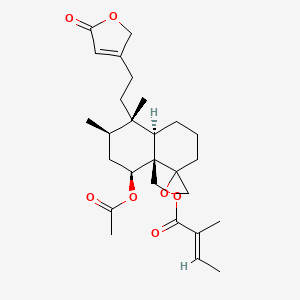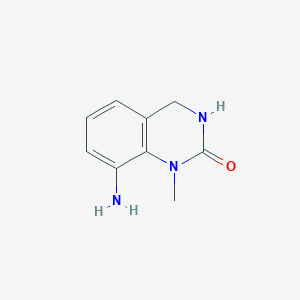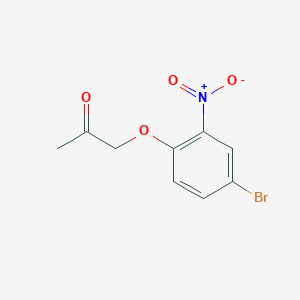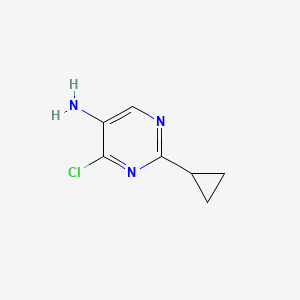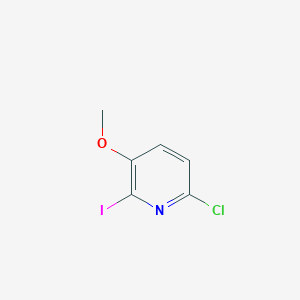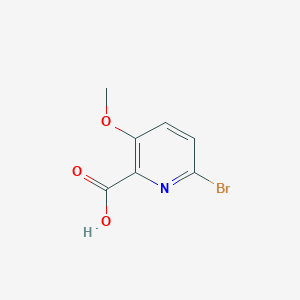![molecular formula C6H7Cl2N3 B3032281 4-chloro-5H,6H,7H-pyrrolo[3,4-d]pyrimidine hydrochloride CAS No. 1373228-90-0](/img/structure/B3032281.png)
4-chloro-5H,6H,7H-pyrrolo[3,4-d]pyrimidine hydrochloride
Descripción general
Descripción
4-chloro-5H,6H,7H-pyrrolo[3,4-d]pyrimidine hydrochloride is a heterocyclic compound that features a fused pyrrole and pyrimidine ring system with a chlorine atom at the 4-position.
Mecanismo De Acción
Target of Action
The primary target of 4-chloro-5H,6H,7H-pyrrolo[3,4-d]pyrimidine hydrochloride is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial enzyme involved in cell cycle regulation, specifically the transition from the G1 phase to the S phase. Inhibition of CDK2 can lead to cell cycle arrest, making it an appealing target for cancer treatment .
Mode of Action
The compound interacts with its target, CDK2, by binding to the enzyme and inhibiting its activity . This interaction leads to a decrease in the activity of CDK2, thereby disrupting the normal cell cycle progression and leading to cell cycle arrest .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression, specifically the transition from the G1 phase to the S phase . This disruption can lead to apoptosis, or programmed cell death, in cancer cells . Additionally, the compound has been shown to up-regulate pro-apoptotic proteins such as P53, BAX, DR4, and DR5, while down-regulating anti-apoptotic proteins like Bcl2 .
Result of Action
The compound’s action results in significant cellular effects. It induces cell cycle arrest at the G1/S phase in cancer cells . Furthermore, it triggers apoptosis in these cells, as evidenced by an increase in pro-apoptotic proteins and a decrease in anti-apoptotic proteins . The compound also increases the activity of caspase-8 and BAX, proteins involved in the initiation and execution of apoptosis .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, it has been synthesized using a microwave technique, suggesting that heat may play a role in its formation . Additionally, it should be stored in a cool, dry, and well-ventilated area, away from heat sources and oxidants, indicating that temperature and humidity can affect its stability .
Análisis Bioquímico
Biochemical Properties
4-Chloro-5H,6H,7H-pyrrolo[3,4-d]pyrimidine hydrochloride has been found to inhibit the growth of bacteria by binding to the enzyme DNA gyrase . It also has antimycobacterial activity due to its ability to bind to the enzyme RNA polymerase .
Cellular Effects
In cellular studies, this compound has shown promising cytotoxic effects against various human cancer cell lines, including MCF7, HePG2, and PACA2 . For instance, it was found to be most active toward MCF7 with IC 50 (1.7, 5.7, and 3.4 μg/ml, respectively) relative to doxorubicin .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The molecular docking study confirmed promising binding affinities of compounds against Bcl2 anti-apoptotic protein . It also influences gene expression, with P53, BAX, DR4, and DR5 being up-regulated, while Bcl2, Il-8, and CDK4 were down-regulated in treated MCF7 cells .
Temporal Effects in Laboratory Settings
It is known that this compound is stable when stored at refrigerator temperatures .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-5H,6H,7H-pyrrolo[3,4-d]pyrimidine hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with hydrochloric acid to form the hydrochloride salt . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and reagents like N-iodosuccinimide (NIS) at low temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has been explored to enhance reaction efficiency and yield . This method involves the use of microwave irradiation to accelerate the reaction process, resulting in higher yields and reduced reaction times.
Análisis De Reacciones Químicas
Types of Reactions
4-chloro-5H,6H,7H-pyrrolo[3,4-d]pyrimidine hydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 4-position can be substituted by nucleophiles under appropriate conditions.
Electrophilic Substitution: The compound can participate in electrophilic substitution reactions, such as Suzuki coupling reactions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for Suzuki coupling and nucleophiles like amines for substitution reactions. Reaction conditions often involve the use of solvents like ethanol and bases such as potassium carbonate .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield various substituted pyrrolo[3,4-d]pyrimidine derivatives .
Aplicaciones Científicas De Investigación
4-chloro-5H,6H,7H-pyrrolo[3,4-d]pyrimidine hydrochloride has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for developing kinase inhibitors, which are potential therapeutic agents for cancer treatment.
Pharmaceutical Research: The compound is used as an intermediate in the synthesis of various pharmaceutical compounds.
Biological Studies: It has been studied for its anticancer properties and ability to induce apoptosis in cancer cells.
Industrial Applications: The compound is used in the synthesis of bioactive molecules and other industrial chemicals.
Comparación Con Compuestos Similares
Similar Compounds
4-chloro-7H-pyrrolo[2,3-d]pyrimidine: Another compound with a similar fused ring system but differing in the position of the chlorine atom.
5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine: A brominated derivative with similar chemical properties.
Uniqueness
4-chloro-5H,6H,7H-pyrrolo[3,4-d]pyrimidine hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity. This uniqueness makes it a valuable compound for developing targeted therapies and studying specific biochemical pathways .
Propiedades
IUPAC Name |
4-chloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN3.ClH/c7-6-4-1-8-2-5(4)9-3-10-6;/h3,8H,1-2H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KARWNLUMQZYEMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)N=CN=C2Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1373228-90-0 | |
| Record name | 5H-Pyrrolo[3,4-d]pyrimidine, 4-chloro-6,7-dihydro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1373228-90-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


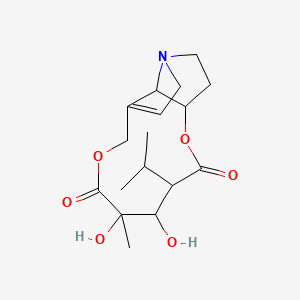
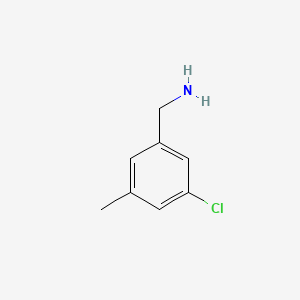
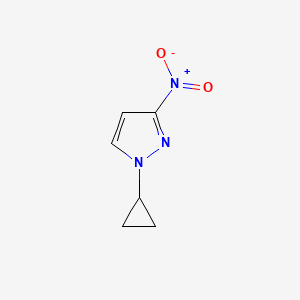
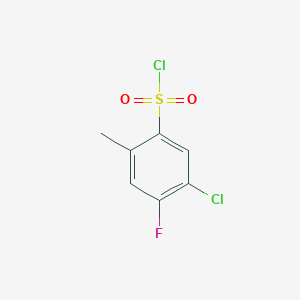
![4-[3-(4-hydroxyphenyl)phenyl]phenol](/img/structure/B3032208.png)
![7-{[(2-aminoethyl)sulfanyl]methyl}-2-(methoxymethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B3032209.png)
![3-(5,7-Dimethyl-2-oxo-3-phenyl-1,2-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid](/img/structure/B3032210.png)
